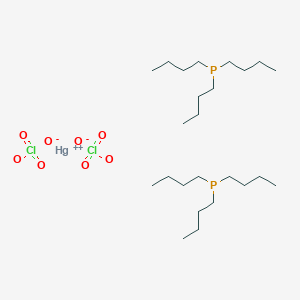
Mercury(2+);tributylphosphane;diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);tributylphosphane;diperchlorate is a chemical compound that consists of mercury in its +2 oxidation state, tributylphosphane, and diperchlorate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tributylphosphane;diperchlorate typically involves the reaction of mercury(II) perchlorate with tributylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);tributylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
Scientific Research Applications
Mercury(2+);tributylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound is used in industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of Mercury(2+);tributylphosphane;diperchlorate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can bind to specific sites on biomolecules, altering their structure and function. This interaction can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Mercury(2+);triphenylphosphane;diperchlorate
- Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tributylphosphane;diperchlorate is unique due to its specific combination of mercury, tributylphosphane, and diperchlorate. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of tributylphosphane may influence the compound’s solubility, stability, and reactivity in different chemical environments.
Properties
CAS No. |
77438-58-5 |
|---|---|
Molecular Formula |
C24H54Cl2HgO8P2 |
Molecular Weight |
804.1 g/mol |
IUPAC Name |
mercury(2+);tributylphosphane;diperchlorate |
InChI |
InChI=1S/2C12H27P.2ClHO4.Hg/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;2*2-1(3,4)5;/h2*4-12H2,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI Key |
OAIDOTRKTKNRBZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















